Trichloro(4-ethenylphenyl)silane

Description

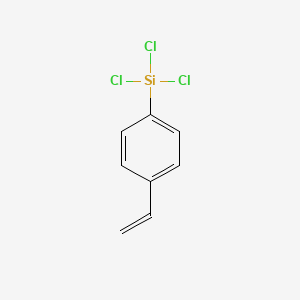

Trichloro(4-ethenylphenyl)silane (C₈H₇Cl₃Si) is an organosilicon compound featuring a trichlorosilane group bonded to a 4-ethenylphenyl moiety. Such compounds are typically used as coupling agents, hydrophobic modifiers, or intermediates in silicone chemistry .

Properties

IUPAC Name |

trichloro-(4-ethenylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3Si/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEPFAKTJAOOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634683 | |

| Record name | Trichloro(4-ethenylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-48-9 | |

| Record name | Trichloro(4-ethenylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(4-ethenylphenyl)silane can be synthesized through the reaction of 4-ethenylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:

C6H4CH=CH2MgBr+SiCl4→C6H4CH=CH2SiCl3+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of high-purity reagents and advanced distillation techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Trichloro(4-ethenylphenyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups through reactions with nucleophiles.

Hydrosilylation: The vinyl group can participate in hydrosilylation reactions with hydrosilanes to form new silicon-carbon bonds.

Polymerization: The vinyl group can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Catalysts: Platinum or palladium catalysts are often used in hydrosilylation reactions to facilitate the addition of silanes to the vinyl group.

Polymerization Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

Hydrosilylation Products: The addition of hydrosilanes to the vinyl group results in the formation of new organosilicon compounds.

Scientific Research Applications

Trichloro(4-ethenylphenyl)silane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: It is employed in the modification of biomolecules and surfaces for biological studies.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its ability to form strong bonds with other materials.

Mechanism of Action

The mechanism of action of trichloro(4-ethenylphenyl)silane involves the reactivity of the trichlorosilyl group and the vinyl group. The trichlorosilyl group can undergo nucleophilic substitution reactions, while the vinyl group can participate in addition and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of trichloro(4-ethenylphenyl)silane with analogues:

Spectroscopic and Physical Data

- Trichloro(4-methylphenyl)silane : IR spectra (PERKIN-ELMER 521) show characteristic Si-Cl stretches at 620–250 cm⁻¹ and aromatic C-H vibrations at 3100–3000 cm⁻¹ .

- Trichloro(vinyl)silane : Exhibits a minimum surface area of 480 m²/g, lower than vinyl trimethoxy silane (515 m²/g), indicating reduced porosity in composite materials .

Research Findings and Industrial Relevance

- Surface Modification : Trichloro(octyl)silane-modified membranes demonstrate >90% oil-water separation efficiency, attributed to tailored pore geometry and hydrophobicity . Analogously, this compound could enhance adhesion in rubber-asphalt composites via ethenyl crosslinking .

- Fluorinated Analogues: PFOS and related fluorosilanes exhibit superior liquid repellency but face regulatory scrutiny due to environmental persistence. Non-fluorinated variants like this compound may serve as sustainable alternatives .

Biological Activity

Trichloro(4-ethenylphenyl)silane, also known as trichloro(4-vinylphenyl)silane, is an organosilicon compound with the molecular formula CHClSi. This compound features a trichlorosilyl group attached to a 4-ethenylphenyl moiety, making it a versatile reagent in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a range of chemical reactions, including substitution, hydrosilylation, and polymerization.

Applications in Biological Studies

This compound has been employed in several biological applications:

- Modification of Biomolecules : It is used to modify biomolecules and surfaces for biological studies, enhancing the interaction between biological entities and synthetic materials.

- Drug Delivery Systems : Ongoing research is investigating its potential use in drug delivery systems, where its ability to form stable bonds could facilitate the targeted delivery of therapeutic agents.

- Medical Devices : The compound is being explored as a component in medical devices, where its properties may improve biocompatibility and functionality.

The biological activity of this compound is attributed to its reactive trichlorosilyl group and the vinyl group. The trichlorosilyl group can undergo nucleophilic substitution reactions with various biological molecules, while the vinyl group can participate in addition reactions that allow for the formation of new silicon-carbon bonds. This reactivity enables the compound to interact with proteins, nucleic acids, and other biomolecules, potentially altering their properties or facilitating their attachment to surfaces.

Case Studies

- Surface Modification : A study demonstrated that this compound could effectively modify glass surfaces to enhance protein adsorption. This modification improved the binding efficiency of antibodies in diagnostic assays.

- Polymer Development : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties while maintaining biocompatibility. This is particularly relevant for applications in tissue engineering.

- Drug Delivery Systems : Investigations into drug delivery systems have indicated that silane-modified nanoparticles exhibit improved cellular uptake and controlled release profiles for anticancer drugs. This suggests potential for targeted therapy applications.

Comparative Analysis

| Compound | Structure | Applications | Biological Activity |

|---|---|---|---|

| This compound | CHClSi | Drug delivery, biomolecule modification | High reactivity with biomolecules |

| Trichlorosilane (HSiCl) | HSiCl | Precursor for silicon compounds | Less versatile than this compound |

| Dichlorosilane (HSiCl) | HSiCl | Industrial applications | Limited biological interactions |

Safety and Toxicology

While this compound shows promise in various applications, its safety profile must be considered. Preliminary hazard assessments indicate that it may pose risks similar to other chlorinated silanes, including potential toxicity upon exposure . Further studies are necessary to establish comprehensive safety data regarding its use in biological contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.